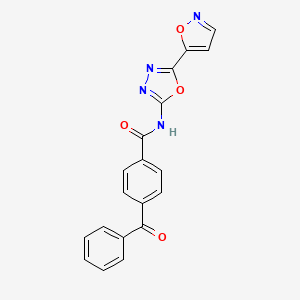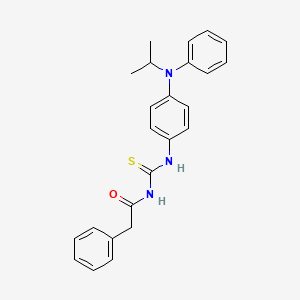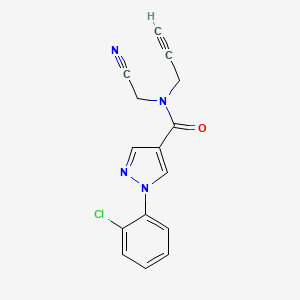![molecular formula C16H16N4O2S2 B2587200 N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 728030-27-1](/img/structure/B2587200.png)
N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a unique chemical compound with the empirical formula C16H16N4O2S2 and a molecular weight of 360.45 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes the compound , has been a subject of interest for chemists, biologists, technologists, and other specialists . Various synthetic methods have been reported, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, a phenyl group, and a benzenesulfonamide group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The compound’s structure has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and complex . The 1,2,4-triazole ring can participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
“N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a solid substance . Its empirical formula is C16H16N4O2S2 and it has a molecular weight of 360.45 .Scientific Research Applications
Antibacterial Activities:
1,2,4-triazole derivatives have demonstrated promising antibacterial properties against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis . Researchers have investigated these compounds as potential agents for combating bacterial infections.
Antifungal Activities:
The same 1,2,4-triazole scaffold exhibits antifungal effects. It has been evaluated against fungal pathogens, making it a candidate for antifungal drug development . These compounds could play a vital role in treating fungal infections.
Anticancer and Antitumor Properties:
Studies have explored the potential of 1,2,4-triazoles as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them intriguing candidates for cancer therapy . Researchers continue to investigate their mechanisms of action and efficacy.
Anti-inflammatory Effects:
Inflammation is a common factor in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory properties, which could be valuable in managing inflammatory conditions . These compounds may modulate inflammatory pathways and reduce tissue damage.
Antiviral Activities:
Viruses pose significant health challenges, and 1,2,4-triazoles have been studied for their antiviral potential. They may interfere with viral replication or entry, making them attractive candidates for antiviral drug development . Further research is needed to validate their efficacy against specific viruses.
Industrial Applications:
Beyond biological activities, 1,2,4-triazoles find use in industrial processes. They serve as building blocks for synthesizing dyes, pesticides, and other chemicals . Additionally, their antioxidant properties make them relevant in materials science and industrial applications .
properties
IUPAC Name |
N-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFHHGVSKODGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)


![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)

![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)



